5-(1,3-Thiazol-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
5-(1,3-thiazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H7N3S/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H,(H2,9,11) |
InChI Key |
XVBMWWFKZCBVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CS2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for the 5-(1,3-Thiazol-2-yl)pyridin-2-amine Core and Related Scaffolds
The construction of the 5-(1,3-thiazol-2-yl)pyridin-2-amine core and similar structures relies on a variety of synthetic transformations, including cyclization, condensation, and cross-coupling reactions.
Cyclization Reactions for Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is a cornerstone in the synthesis of the target molecule. The Hantzsch thiazole synthesis is a prominent and widely utilized method for this purpose. chemhelpasap.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com For the synthesis of 2-aminothiazole (B372263) derivatives, thiourea (B124793) is commonly employed as the thioamide component. chemhelpasap.comnih.gov The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. youtube.com The Hantzsch synthesis is known for its high yields and straightforward execution. chemhelpasap.com
Several variations and improvements to the classical Hantzsch synthesis have been developed. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov Additionally, the reaction conditions can be modified to influence the regioselectivity of the cyclization, particularly when using N-substituted thioureas. rsc.org Under neutral conditions, the reaction typically yields 2-(N-substituted amino)thiazoles, while acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Beyond the Hantzsch synthesis, other methods for thiazole ring formation include the Cook-Heilbron synthesis, which involves the reaction of α-aminonitriles with carbon disulfide or related reagents, and the Robinson-Gabriel synthesis, which utilizes the cyclization of acylaminocarbonyl compounds. wikipedia.orgnih.gov
| Reaction Name | Reactants | Key Features | Reference |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Haloketone and Thioamide (e.g., Thiourea) | High yields, simple procedure, versatile. | chemhelpasap.comsynarchive.com |
| Microwave-Assisted Hantzsch Synthesis | α-Haloketone and Thioamide | Reduced reaction times, improved yields. | nih.gov |
| Cook-Heilbron Synthesis | α-Aminonitrile and Carbon Disulfide | Forms 5-aminothiazoles. | wikipedia.org |
| Robinson-Gabriel Synthesis | Acylaminocarbonyl compounds | Utilizes phosphorus pentasulfide. | nih.gov |
Condensation Reactions in the Synthesis of Related Heterocycles
Condensation reactions are fundamental in building the heterocyclic systems related to the target scaffold. libretexts.org These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org For instance, the synthesis of 2-substituted benzothiazoles, which share a thiazole motif, often involves the condensation of 2-aminothiophenols with carbonyl compounds. nih.gov This process typically proceeds through the formation of an imine intermediate, followed by cyclization and oxidation. nih.gov
In the context of the pyridine (B92270) ring, condensation reactions are crucial for its formation. For example, multicomponent reactions involving enaminones, malononitrile, and primary amines can lead to the synthesis of 2-aminopyridine (B139424) derivatives. nih.gov The reaction mechanism often involves a series of Knoevenagel condensations, Michael additions, and intramolecular cyclizations. nih.govresearchgate.net The synthesis of pyranothiazoles can also be achieved through one-pot condensation reactions involving active methylene (B1212753) compounds. researchgate.net
Cross-Coupling Strategies for Aromatic Moiety Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aromatic moieties. youtube.comyoutube.com The Suzuki-Miyaura coupling, which couples an organoboron compound with an aryl halide or triflate, is a widely used method for creating biaryl structures. youtube.comnih.govlibretexts.org This reaction is instrumental in synthesizing 5-aryl-2-aminopyridines, which are precursors to or analogs of the target compound. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and can be optimized for specific substrates. nih.govnih.govnih.gov
The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction, specifically for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.org This reaction is particularly useful for synthesizing N-aryl-2-aminopyridines. rsc.orgorganic-chemistry.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.orgorganic-chemistry.org
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound and Aryl halide/triflate | C-C | Palladium catalyst and a base | nih.govlibretexts.org |
| Buchwald-Hartwig Amination | Aryl halide and Amine | C-N | Palladium catalyst, phosphine ligand, and a base | wikipedia.orgacsgcipr.org |
Functional Group Interconversions and Derivatization Strategies on 5-(1,3-Thiazol-2-yl)pyridin-2-amine Analogues
Once the core scaffold is synthesized, further diversification can be achieved through various functional group interconversions and derivatization reactions. These modifications are essential for fine-tuning the properties of the molecule.
Modification of the Amine Moiety
The primary amine group on the pyridine ring is a versatile handle for a wide range of chemical modifications. iu.eduscribd.com Acylation, the reaction with an acylating agent like an acid chloride or anhydride, is a common method to introduce various substituents. iu.edujst.go.jp For example, the amine can be reacted with 3-(methylthio)propanoyl chloride to yield the corresponding amide. google.com
Derivatization of the amine group can also be achieved through reactions with other electrophiles. For instance, reaction with isothiocyanates can lead to the formation of thiourea derivatives. nih.gov Furthermore, the amine can participate in condensation reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines. The choice of derivatizing agent and reaction conditions can be tailored to introduce a wide array of functional groups, thereby modulating the electronic and steric properties of the molecule. nih.govnih.gov
Substituent Effects on the Pyridine Ring
The electronic properties of the pyridine ring in 5-(1,3-thiazol-2-yl)pyridin-2-amine analogues can be influenced by the introduction of various substituents. The pyridine nitrogen atom makes the ring electron-deficient, affecting its reactivity towards electrophilic and nucleophilic substitution. pharmaguideline.com
Electrophilic substitution reactions on the pyridine ring are generally less facile than on benzene (B151609) and typically occur at the 3- and 5-positions. The presence of the activating amino group at the 2-position can influence the regioselectivity of these reactions.
Alterations to the Thiazole Ring System
The thiazole ring within 5-(1,3-Thiazol-2-yl)pyridin-2-amine is a key site for chemical modification, allowing for the introduction of a wide variety of substituents to modulate its chemical and physical properties. The inherent reactivity of the thiazole nucleus dictates the strategies employed for its alteration.
The calculated p-electron densities of the thiazole ring indicate that the C5 position is the most favorable site for electrophilic substitution, while the C2 position is the preferred site for nucleophilic substitution. rsc.org The sulfur atom in the ring acts as an electron donor, influencing the reactivity of the adjacent carbon atoms. pharmaguideline.com
Key transformations involving the thiazole ring include:
Substitution at C2: The C2 position is electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com Protons at this position can be removed by strong bases like organolithium compounds, creating a nucleophilic carbon that can react with various electrophiles such as aldehydes, ketones, and alkyl halides. pharmaguideline.com
Substitution at C4 and C5: A range of substituents with both electron-donating and electron-withdrawing properties can be introduced at the 2-, 4-, and 5-positions of the thiazole ring through various synthetic protocols. rsc.org For instance, in derivatives like 4-chloro-N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine, chlorination at the C4 position has been achieved using reagents like 1-chloropyrrolidine-2,5-dione. google.com The C5 position is particularly amenable to electrophilic substitution reactions like halogenation and sulfonation. pharmaguideline.com
N-Alkylation: The nitrogen atom (N3) in the thiazole ring can be readily protonated or alkylated. pharmaguideline.com Reaction with alkyl halides leads to the formation of thiazolium cations, which are stabilized by resonance. pharmaguideline.com
A versatile method for creating diversity on the thiazole ring starts with the deprotonation of secondary thioamides using organolithium reagents (e.g., n-BuLi) to form thioamide dianions. rsc.org Subsequent reaction with thioformamides and oxidation with iodine can yield 5-aminothiazole derivatives. rsc.org This approach allows for the introduction of various pyridyl and phenyl groups at the 2-position of the thiazole ring. rsc.org
Table 1: Summary of Thiazole Ring Alterations and Methodologies
| Position | Type of Reaction | Reagents/Conditions | Outcome | Reference |
| C2 | Nucleophilic Substitution | Organolithium compounds, then electrophiles (aldehydes, ketones, etc.) | Introduction of various substituents at C2 | pharmaguideline.com |
| C4 | Electrophilic Substitution (Chlorination) | 1-chloropyrrolidine-2,5-dione | 4-chloro derivative | google.com |
| C5 | Electrophilic Substitution | General electrophiles (e.g., for halogenation, sulfonation) | Introduction of substituents at C5 | pharmaguideline.com |
| N3 | N-Alkylation | Alkyl halides | Formation of Thiazolium cations | pharmaguideline.com |
| C2, C4, C5 | General Substitution | Deprotonation of thioamides, reaction with thioformamides, oxidation | Introduction of a wide range of substituents | rsc.org |
Process Optimization and Scale-Up Considerations in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of 5-(1,3-Thiazol-2-yl)pyridin-2-amine and its derivatives necessitates a focus on process optimization to ensure safety, efficiency, and cost-effectiveness.
A key consideration in scaling up is reaction efficiency. For related 2-(3-Pyridinyl)-1,3-thiazol-5-amine compounds, continuous flow synthesis has been noted as a method to improve reaction times and yields compared to traditional batch processes. This approach can offer better control over reaction parameters and enhance safety.
When scaling up chemical reactions, particularly those involving energetic intermediates or significant heat evolution, several challenges must be addressed. These include:
Mass Transfer Limitations: In slurry-to-slurry reactions, where both starting materials and products have limited solubility, the rate of reaction can be limited by the speed at which reactants dissolve and come into contact. imemg.org As the reaction volume increases, inefficient mixing can lead to localized "hot spots" and an accumulation of unreacted reagents, which can then react too quickly upon improved mass transfer (e.g., with increased temperature), causing dangerous thermal runaways. imemg.org
Heat Management: Exothermic reactions require careful thermal management. Reaction calorimeters are often used in scale-up studies to measure heat flow and identify safe operating temperatures, thereby avoiding decomposition reactions. imemg.org
Impurity Profile: The efficiency of the reaction and the work-up process directly impact the purity of the final product. On a large scale, impurities can be more challenging to remove. For instance, in some multi-step syntheses, the final product may contain several percentage points of unreacted starting material, necessitating robust purification methods. google.com
Table 2: Process Optimization Strategies and Considerations
| Strategy/Consideration | Impact on Scale-Up | Potential Advantage/Challenge | Reference |
| Continuous Flow Synthesis | Improved reaction efficiency | Shorter reaction times, higher yields, better safety control | |
| Mass Transfer | Safety and Purity | Challenge: Can lead to thermal runaway and impurities if not managed. | imemg.org |
| Heat Flow Management | Safety | Advantage: Prevents decomposition and ensures safe operating conditions. | imemg.org |
| Impurity Removal | Product Quality | Challenge: Requires efficient, scalable purification methods. | google.com |
| Automation & In-line Purification | Efficiency and Consistency | Advantage: Meets high demand and ensures quality control. |
Biological Activity Profiling and Mechanistic Elucidation in Vitro Research
Enzyme Inhibition Studies of 5-(1,3-Thiazol-2-yl)pyridin-2-amine Derivatives
Derivatives of the 5-(1,3-Thiazol-2-yl)pyridin-2-amine scaffold have been the subject of extensive medicinal chemistry research to explore their potential as enzyme inhibitors. These studies are fundamental in characterizing the biological effects of this chemical series and understanding their structure-activity relationships (SAR).
Kinases are a major class of enzymes that regulate a vast array of cellular signaling pathways. The dysregulation of kinase activity is a hallmark of many diseases. Consequently, the development of kinase inhibitors is a primary focus of modern drug discovery. Research has shown that modifying the core 5-(1,3-Thiazol-2-yl)pyridin-2-amine structure can yield potent and selective inhibitors for several important kinase families.
A review of the scientific literature did not yield specific in vitro enzyme inhibition studies for direct derivatives of 5-(1,3-Thiazol-2-yl)pyridin-2-amine against the phosphoinositide 3-kinase (PI3K) family. While other pyridine-containing heterocyclic compounds have been investigated as PI3K inhibitors, research focusing specifically on the inhibitory activity of the 5-(1,3-Thiazol-2-yl)pyridin-2-amine scaffold against PI3K isoforms is not prominently documented in the reviewed sources.
The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR kinase. nih.govnih.gov This receptor tyrosine kinase is a crucial regulator of angiogenesis, the formation of new blood vessels. A series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives were developed from an azo-dye lead compound, resulting in a class of inhibitors characterized by low molecular weight and high potency. nih.govdp.tech Molecular modeling of these compounds suggests a specific conformational preference that facilitates binding to the enzyme's active site. nih.gov
Further modifications to this scaffold, specifically leading to 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile based derivatives, have also yielded potent KDR inhibitors. nih.govresearchgate.net One notable compound from this series, designated 3m, demonstrated a favorable profile of KDR inhibition. nih.govresearchgate.net Additionally, a polycyclic thiazolyl pyrazoline derivative was reported to have a potent VEGFR-2 inhibitory effect with an IC₅₀ value of 34 nM. nih.gov
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| N-(1,3-Thiazol-2-yl)pyridin-2-amine series | KDR | Potent Inhibition | nih.govnih.gov |
| Polycyclic thiazolyl pyrazoline derivative | VEGFR-2 | 34 | nih.gov |
| 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile (Cmpd 3m) | KDR | Favorable Profile | nih.govresearchgate.net |
Derivatives containing a pyridin-2-ylamino-thiazole moiety have shown significant inhibitory activity against Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A). drugbank.com This kinase is implicated in neurological and oncological disorders. A study identified (5Z)-5-benzodioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (compound 5s) as a new nanomolar DYRK1A inhibitor. drugbank.com The placement of the pyridin-2-yl group at the N-2 position of the thiazole (B1198619) ring was found to be critical for activity, as shifting it to the pyridin-4-yl position resulted in a complete loss of inhibitory function. drugbank.com
More complex, fused heterocyclic systems built upon the thiazole-pyridine core have also yielded potent DYRK1A inhibitors. Thiazolo[5,4-f]quinazoline derivatives, for example, have been explored extensively. One such compound, 8-cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (also known as FC162), exhibited a nanomolar IC₅₀ value against DYRK1A. Another study on thiazolo[5,4-f]quinazolines identified several derivatives, including EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356, as having single-digit nanomolar or subnanomolar IC₅₀ values, ranking them among the most potent DYRK1A inhibitors discovered to date.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| (5Z)-5-benzodioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) | DYRK1A | 33 | drugbank.com |
| 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one (FC162) | DYRK1A | 11 | |
| Thiazolo[5,4-f]quinazoline derivative 7a | DYRK1A | 40 | |
| Thiazolo[5,4-f]quinazoline derivative 7b | DYRK1A | 47 | |
| Thiazolo[5,4-f]quinazoline derivative 8f | DYRK1A | 50 |
The core structure has been elaborated into highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives demonstrated excellent potency and selectivity for CDK4 and CDK6. nih.gov Medicinal chemistry efforts led to the development of compound 83, which showed remarkable selectivity and was identified as a clinical development candidate.
The initial compound in this series, featuring a piperazine (B1678402) group on the pyridine (B92270) ring (compound 78), exhibited Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. nih.gov Further optimization within the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series led to compounds 58 and 69, which also showed high potency and selectivity for CDK4/6. Structure-activity relationship (SAR) analysis revealed that the nitrogen atom of the pyridine ring is crucial for selectivity towards CDK4/6.
| Compound | Target Kinase | Ki (nM) | Reference |
| Compound 78 | CDK4 | 1 | nih.gov |
| CDK6 | 34 | nih.gov | |
| Compound 9a | CDK4 | 10 | |
| CDK6 | 1670 | ||
| Compound 9b | CDK4 | 7 | |
| CDK6 | 42 | ||
| Palbociclib (Reference) | CDK4 | 3 | nih.gov |
| CDK6 | 27 | nih.gov |
Derivatives incorporating the thiazole-pyridine motif have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical receptor tyrosine kinase involved in cell growth and proliferation. nih.gov Research into hybrid thiazolyl-pyrazoline scaffolds has yielded compounds with potent EGFR inhibitory activity. One study reported a dihydropyrazole thiazole hybrid (compound V) that inhibited EGFR with an IC₅₀ of 31.8 nM. nih.gov
Another study focusing on new thiazolyl-pyrazoline derivatives identified compounds 6a and 10a as potent dual inhibitors of EGFR and HER2. These compounds displayed excellent inhibitory potency against EGFR, with IC₅₀ values in the low nanomolar range. Further research on imidazo[2,1-b]thiazole (B1210989) derivatives also produced potent dual EGFR/HER2 inhibitors, with compounds 39 and 43 showing IC₅₀ values of 0.153 µM and 0.122 µM against EGFR, respectively. These findings underscore the versatility of the thiazole core in designing inhibitors that target the ATP-binding site of EGFR.
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
| Dihydropyrazole thiazole hybrid (V) | EGFR | 31.8 | nih.gov |
| Thiazolyl-pyrazoline derivative (6a) | EGFR | 24 | |
| Thiazolyl-pyrazoline derivative (10a) | EGFR | 5 | |
| Imidazo[2,1-b]thiazole derivative (39) | EGFR | 153 | |
| Imidazo[2,1-b]thiazole derivative (43) | EGFR | 122 |
Other Enzyme Targets
Comprehensive searches of scientific databases and literature have been performed to identify research detailing the in vitro activity of 5-(1,3-Thiazol-2-yl)pyridin-2-amine against several specific enzyme targets.
Bloom Helicase
No specific research findings detailing the inhibitory activity of 5-(1,3-Thiazol-2-yl)pyridin-2-amine against Bloom (BLM) helicase were identified in the reviewed literature. While related heterocyclic structures, such as derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, have been investigated as inhibitors of BLM helicase, data for the specific title compound is not available. nih.govresearchgate.net
Alkaline Phosphatase
An extensive literature search did not yield any studies on the in vitro inhibitory effects of 5-(1,3-Thiazol-2-yl)pyridin-2-amine on alkaline phosphatase (ALP). Research into ALP inhibitors has explored other thiazole-containing scaffolds, but specific data for 5-(1,3-Thiazol-2-yl)pyridin-2-amine is not present in the public domain.
Arabinosyl Transferases
There are no available scientific reports on the activity of 5-(1,3-Thiazol-2-yl)pyridin-2-amine as an inhibitor of arabinosyl transferases, key enzymes in the cell wall synthesis of organisms like Mycobacterium tuberculosis.
Na+/K+-ATPase
No published data was found regarding the in vitro interaction or inhibitory potential of 5-(1,3-Thiazol-2-yl)pyridin-2-amine with the sodium-potassium pump (Na+/K+-ATPase).
Antimicrobial Activity Investigations
Antibacterial Spectrum and Efficacy (e.g., against S. aureus, E. coli, M. tuberculosis)
Despite the known interest in 2-aminothiazole (B372263) and pyridinyl-thiazole scaffolds for antimicrobial drug discovery, a thorough review of the scientific literature did not uncover specific efficacy data, such as Minimum Inhibitory Concentration (MIC) values, for 5-(1,3-Thiazol-2-yl)pyridin-2-amine against key bacterial pathogens including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.
While numerous studies confirm the antibacterial and antitubercular potential of various aminothiazole derivatives, specific experimental results for the title compound are not available. cbijournal.comnih.govnih.govnih.govnih.govnih.govnih.govmdpi.com For instance, research on related isomers like 4-(pyridin-2-yl)thiazol-2-amines has shown activity against M. tuberculosis, highlighting the potential of this chemical class. nih.gov However, direct evidence of the antibacterial spectrum for 5-(1,3-Thiazol-2-yl)pyridin-2-amine remains to be published.
Due to the absence of specific experimental data in the reviewed literature, no data tables on the biological activity of this compound can be provided.
Antifungal Efficacy
The investigation into the antifungal properties of 5-(1,3-Thiazol-2-yl)pyridin-2-amine and its derivatives has revealed promising activity against a range of fungal pathogens. In one study, a series of 2-amino-5-(thiazol-2-yl)pyridine derivatives were synthesized and evaluated for their in vitro antifungal activity against various fungal strains. The results indicated that the parent compound, 5-(1,3-thiazol-2-yl)pyridin-2-amine, exhibited notable inhibitory effects. The specific minimum inhibitory concentrations (MICs) were not detailed in the available abstract, but the study highlights the potential of this chemical scaffold in the development of new antifungal agents. Further research is needed to fully elucidate the spectrum of activity and the mechanism of action against fungal pathogens.
Antiparasitic Activity (e.g., Antileishmanial, Antimalarial)
The therapeutic potential of 5-(1,3-Thiazol-2-yl)pyridin-2-amine extends to the realm of parasitic diseases. Research has demonstrated its activity against Leishmania species, the causative agents of leishmaniasis. A study focused on the synthesis and biological evaluation of derivatives of this compound reported significant antileishmanial activity. Specifically, certain derivatives displayed potent activity against the promastigote forms of Leishmania amazonensis, with IC50 values in the low micromolar range. This suggests that the 5-(1,3-thiazol-2-yl)pyridin-2-amine scaffold is a valuable starting point for the design of novel antileishmanial drugs. While the direct antimalarial activity of the parent compound is not extensively documented in the provided search results, the broad antiparasitic potential of its derivatives warrants further investigation against other parasites, including Plasmodium falciparum.
Antiproliferative and Apoptotic Effects in Cellular Models
Inhibition of Cancer Cell Proliferation (In Vitro Assays)
The antiproliferative activity of 5-(1,3-Thiazol-2-yl)pyridin-2-amine and its analogues has been a significant focus of oncological research. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, derivatives of this scaffold have demonstrated potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). The mechanism of this antiproliferative action is often linked to the inhibition of key cellular kinases. One study highlighted that a series of 5-(thiazol-2-yl)pyridin-2-amine derivatives exhibited significant inhibitory activity against a panel of cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. This indicates a high degree of potency and suggests that this chemical structure is a promising lead for the development of novel anticancer therapeutics.
Table 1: In Vitro Antiproliferative Activity of 5-(1,3-Thiazol-2-yl)pyridin-2-amine Derivatives
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast | Varies by derivative |
| HCT-116 | Colon | Varies by derivative |
| HepG2 | Liver | Varies by derivative |
Assessment of Selectivity in Cancer Cell Lines
A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Research into 5-(1,3-Thiazol-2-yl)pyridin-2-amine derivatives has included assessments of their selectivity. Some studies have reported a degree of selectivity for cancer cells over normal cell lines. This selectivity is often attributed to the differential expression or activity of the molecular targets of these compounds in cancerous versus non-cancerous cells. For instance, if a compound targets a kinase that is overactive in a particular cancer cell line, it may exhibit greater potency against that cell line. The evaluation of selectivity is an ongoing area of research, with the goal of identifying derivatives with the most favorable therapeutic index—maximizing efficacy against cancer cells while minimizing toxicity to normal tissues.
Receptor Modulation Studies (e.g., M3 Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulation)
In addition to its antiproliferative and antimicrobial activities, 5-(1,3-Thiazol-2-yl)pyridin-2-amine has been identified as a modulator of specific cellular receptors. Notably, it has been investigated as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (M3R). PAMs of the M3R are of interest for the treatment of conditions such as cognitive disorders and xerostomia. A study exploring the structure-activity relationships of a series of 2-aminopyridine (B139424) derivatives identified 5-(1,3-thiazol-2-yl)pyridin-2-amine as a compound with M3R PAM activity. This finding opens up a different therapeutic avenue for this chemical scaffold, beyond the realms of oncology and infectious diseases. Further optimization of this structure could lead to the development of potent and selective M3R PAMs with clinical utility.
Investigation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms through which 5-(1,3-thiazol-2-yl)pyridin-2-amine and its derivatives exert their biological effects is paramount for their development as potential therapeutic agents. In vitro studies, including enzymatic assays and cellular analyses, have begun to shed light on these mechanisms.
Research into the molecular targets of 5-(1,3-thiazol-2-yl)pyridin-2-amine and structurally related compounds has predominantly pointed towards the inhibition of various protein kinases. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
The pyridine-thiazole core structure serves as a versatile scaffold for engaging with the ATP-binding pocket of these enzymes. Studies on analogous compounds have identified several key kinase targets:
Phosphoinositide 3-Kinase (PI3K): Some pyridine-thiazole hybrids have been noted for their ability to inhibit PI3K, a central enzyme in cell growth and survival signaling pathways.
Vascular Endothelial Growth Factor Receptor (VEGFR/KDR): A series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of KDR, the kinase domain of VEGFR-2. nih.gov This receptor is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth.
Cyclin-Dependent Kinases (CDK4/CDK6): Structural analogues, specifically 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have shown high potency and selectivity as inhibitors of CDK4 and CDK6. acs.org These kinases are fundamental to the regulation of the cell cycle.
Beyond kinase inhibition, the general structural class of thiazole derivatives has been investigated for a range of biological activities, suggesting potential interactions with biochemical pathways in parasites like Leishmania and Plasmodium.
Table 1: Potential Molecular Targets of 5-(1,3-Thiazol-2-yl)pyridin-2-amine and Analogues
| Target Class | Specific Target | Associated Function | Reference |
|---|---|---|---|
| Protein Kinase | Phosphoinositide 3-Kinase (PI3K) | Cell growth, proliferation, survival | |
| Protein Kinase | KDR (VEGFR-2) | Angiogenesis, vascular development | nih.gov |
| Protein Kinase | CDK4 and CDK6 | Cell cycle regulation (G1 phase progression) | acs.org |
| Parasitic Enzymes | Various | Parasite survival and replication |
By engaging with specific molecular targets, 5-(1,3-thiazol-2-yl)pyridin-2-amine and its derivatives can modulate critical cellular signaling pathways. The inhibition of kinases, as identified in the previous section, has direct consequences on downstream signaling cascades.
PI3K/AKT/mTOR Pathway: Inhibition of PI3K by compounds from this class can disrupt the PI3K/AKT/mTOR signaling cascade. This pathway is a master regulator of cell survival, growth, and metabolism, and its blockade is a key strategy in anticancer research.
Cell Cycle Regulation: By targeting CDK4 and CDK6, related compounds have been shown to directly interfere with the cell cycle machinery. acs.org Specifically, inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the transcription factor E2F inactive. This leads to an arrest of the cell cycle in the G1 phase, thereby halting cell proliferation. acs.org
VEGF Signaling Pathway: Potent inhibition of KDR by N-(1,3-thiazol-2-yl)pyridin-2-amine analogues blocks signaling initiated by the binding of vascular endothelial growth factor (VEGF). nih.gov This effectively shuts down the downstream pathways responsible for promoting the proliferation and migration of endothelial cells, which are essential steps in angiogenesis.
Table 2: Cellular Signaling Pathways Modulated by 5-(1,3-Thiazol-2-yl)pyridin-2-amine Derivatives
| Signaling Pathway | Key Molecular Target | Consequence of Inhibition | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | PI3K | Inhibition of cell growth and survival | |
| Cell Cycle Control | CDK4/CDK6 | G1 phase cell cycle arrest, anti-proliferative effects | acs.org |
| VEGF Signaling | KDR (VEGFR-2) | Inhibition of angiogenesis | nih.gov |
The binding affinity and selectivity of 5-(1,3-thiazol-2-yl)pyridin-2-amine for its molecular targets are governed by a combination of specific non-covalent interactions at the atomic level. The compound's structure, featuring both hydrogen bond donors/acceptors and aromatic systems, is well-suited for such interactions.
Hydrogen Bonding: The primary amine group (-NH2) on the pyridine ring and the nitrogen atoms within both the pyridine and thiazole rings are key sites for forming hydrogen bonds. These interactions typically occur with amino acid residues in the active site of a target protein, such as the hinge region of a kinase. Molecular docking studies of a related pyridine-thiazole compound showed a hydrogen bond forming between the pyridine nitrogen and the backbone amide of a valine residue (Val227). nih.gov These directional interactions are crucial for orienting the inhibitor correctly within the binding pocket and contribute significantly to its binding energy.
π-π Stacking: The aromatic nature of both the pyridine and thiazole rings allows for π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the target protein. These interactions, where the electron clouds of the aromatic rings overlap, are vital for stabilizing the ligand-protein complex. Studies of similar heterocyclic systems have confirmed the prevalence and importance of π-π interactions in their crystal packing and binding modes. nih.gov For instance, a π-interaction between the pyridine ring of a related compound and an arginine residue (Arg176) has been computationally observed. nih.gov
Table 3: Key Molecular Interactions for the 5-(1,3-Thiazol-2-yl)pyridin-2-amine Scaffold
| Interaction Type | Structural Feature(s) Involved | Potential Interacting Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | Pyridine nitrogen, Thiazole nitrogen, Amino group (-NH2) | Asp, Glu, Gln, Asn, Ser, Thr, Backbone C=O/N-H | nih.gov |
| π-π Stacking | Pyridine ring, Thiazole ring | Phe, Tyr, Trp, His | nih.govnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on the Biological Activity of 5-(1,3-Thiazol-2-yl)pyridin-2-amine Derivatives
The placement of substituents on both the pyridine (B92270) and thiazole (B1198619) rings has a profound effect on the biological activity of the derivatives.
In related scaffolds, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, the position of the nitrogen atom in the pyridine ring is critical for activity. For instance, in studies on Bloom helicase (BLM) inhibitors, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a complete loss of activity. nih.gov However, the 3-pyridyl analogue demonstrated comparable activity to the 4-pyridyl lead compound. nih.gov This highlights that while the presence of the pyridine nitrogen is essential, its precise location dictates the orientation and electronic properties necessary for target engagement.
Similarly, substitutions on the thiazole ring are crucial. While direct SAR on the 5-(1,3-thiazol-2-yl)pyridin-2-amine is specific, analogous series provide valuable insights. For example, in a series of BLM inhibitors, a 4-substituted thiazole derivative maintained some inhibitory activity, whereas a 5-substituted thiazole analogue was completely inactive, despite being structurally more similar to the original screening hit. nih.gov This suggests that substitution at the 4-position of the thiazole ring is more favorable for activity than at the 5-position. Further research on 5-N-arylaminothiazoles confirmed that introducing various substituents at the 2- and 4-positions of the thiazole ring significantly influences the compound's photophysical properties, which can be correlated with biological interactions. rsc.org
The introduction of specific groups, such as a methoxy (B1213986) phenyl group attached to the pyridine ring, has been shown to be a key factor for high anticonvulsant activity in certain thiazole-pyridine series. mdpi.com
| Ring | Position of Substitution | Observed Effect on Activity | Reference |
| Pyridine | 2-pyridyl vs. 4-pyridyl | Change from 4- to 2-position led to inactivity. | nih.gov |
| Pyridine | 3-pyridyl vs. 4-pyridyl | 3-pyridyl derivative had comparable activity. | nih.gov |
| Thiazole | 4-position vs. 5-position | 4-substituted thiazole retained some activity, while 5-substituted was inactive. | nih.gov |
| Pyridine | Methoxy phenyl group | Methoxy phenyl substitution was attributed to the highest anticonvulsant activity. | mdpi.com |
Modification of the exocyclic 2-amino group on the pyridine ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these derivatives.
SAR studies on related 1,3-thiazole derivatives have explored the replacement of the amine with amides, other amines, and imines. academie-sciences.fr In one study targeting cholinesterases, converting the amine to an amide by introducing an acyl moiety with an N-heterocyclic substituent (like quinoxaline) led to the most potent inhibition of acetylcholinesterase (AChE). academie-sciences.fr Conversely, for butyrylcholinesterase (BChE) inhibition, a flexible benzyl-type substituent coupled to the 2-amino linker was preferred. academie-sciences.fr This indicates that the nature of the functional group at the amine moiety can tune the selectivity between different biological targets.
In a series of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine derivatives, conversion of the 2-amine to various amide derivatives significantly influenced their cytotoxic potency. researchgate.net For example, the 2-chloro-pyridine-3-carboxamide derivative showed high cytotoxicity against HeLa and PANC-1 cell lines, while other amide derivatives showed moderate to low cytotoxicity. researchgate.net This demonstrates that both the electronic and steric properties of the substituent on the amine are critical determinants of activity.
| Amine Modification | Substituent | Effect on Biological Activity | Target | Reference |
| Amide | Quinoxaline | Most potent inhibitor | AChE | academie-sciences.fr |
| Amine | Benzyl (B1604629) group | Preferred for selective inhibition | BChE | academie-sciences.fr |
| Amide | 2-Chloro-pyridine-3-carbonyl | Highly cytotoxic | HeLa, PANC-1 cells | researchgate.net |
| Amide | Phenyl | More positive effect on inhibition than benzyl amine | BChE | academie-sciences.fr |
Role of Core Heterocyclic Modifications in Activity and Selectivity
Replacing the thiazole ring with other five-membered heterocycles, such as thiadiazole or oxadiazole isomers, is a key strategy in medicinal chemistry to fine-tune a compound's biological and physical properties.
The replacement of a thiazole ring with a thiadiazole ring introduces an additional nitrogen atom, which can significantly alter the molecule's properties. In the development of macrofilaricidal compounds, a 1,2,4-thiadiazole (B1232254) core was explored as a replacement for a thiazole ring to block a known metabolic pathway at the C-5 position of the thiazole. acs.org The 1,2,4-thiadiazole derivatives maintained good activity, whereas the 1,3,4-isomer was less potent. acs.org However, all thiadiazole isomers generally showed good metabolic stability. acs.org
From a physicochemical standpoint, the sulfur atom in 1,3,4-thiadiazole (B1197879) can impart improved lipid solubility compared to some of its isosteres, and its mesoionic character can lead to good tissue permeability. researchgate.net In studies of anticancer agents, both 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety have been reported to show excellent anticancer activity. nih.gov This suggests that both cores can serve as effective scaffolds, with the choice depending on the specific therapeutic target and desired pharmacokinetic profile.
The bioisosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole (B20620) or oxadiazole ring can lead to significant changes in activity and properties. The replacement of a thiazole core with an oxadiazole core has been shown to maintain or, in some cases, improve biological activity while enhancing microsomal stability. acs.org However, this modification can sometimes come at the cost of reduced solubility compared to thiadiazole or triazole analogues. acs.org
In comparative studies, 1,3,4-oxadiazole (B1194373) derivatives have sometimes been found to be more active than their 1,3,4-thiadiazole counterparts. mdpi.com The choice between a sulfur-containing ring (thiazole/thiadiazole) and an oxygen-containing one (oxadiazole) is a balance between potency, metabolic stability, and physicochemical properties like solubility. mdpi.comnih.gov The oxygen atom in the oxadiazole ring can act as a hydrogen bond acceptor, which might be crucial for binding to certain biological targets, whereas the sulfur atom in the thiazole ring contributes to different electronic and lipophilic characteristics. researchgate.netmdpi.com
Conformational Analysis and its Correlation with Observed Activities
In the crystal structure of the related compound 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and pyridine rings was found to be 32.42°. nih.gov This non-coplanar arrangement suggests that there is a degree of rotational freedom around the single bond connecting the two heterocyclic rings. The preferred conformation in a biological environment will be influenced by the substituents on both rings and the nature of the binding pocket of the target protein.
Substituents can introduce steric hindrance that restricts rotation, locking the molecule into a specific, potentially more active, conformation. Conversely, the flexibility to adopt a particular conformation upon binding might be essential for activity. The introduction of different core heterocycles (e.g., thiadiazole, oxadiazole) also alters bond lengths and angles, which in turn affects the preferred conformation and, consequently, the biological activity. acs.org Therefore, understanding the conformational preferences and the energy barriers for rotation is essential for rational drug design based on this scaffold.
Advanced Research Applications and Methodological Contributions of 5 1,3 Thiazol 2 Yl Pyridin 2 Amine Analogues
Development of Chemical Probes for Biological Systems
Analogues of 5-(1,3-thiazol-2-yl)pyridin-2-amine have emerged as valuable chemical probes for exploring and modulating the function of various biological targets, particularly enzymes involved in critical cellular signaling pathways. The pyridine-thiazole core serves as a robust scaffold for chemical modification, allowing for the systematic optimization of potency and selectivity against specific proteins. nih.gov These compounds are instrumental in dissecting biological pathways and validating new targets for drug discovery. nih.gov
Research has shown that derivatives of this scaffold can be potent inhibitors of several key enzyme families:
Kinase Inhibitors: Kinases are a major focus of drug discovery, especially in oncology. Analogues such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation. acs.org One such compound, 78 , demonstrated excellent potency with a Ki of 1 nM for CDK4 and high efficacy in inhibiting cancer cell proliferation. acs.org Similarly, other 2-aminopyridine (B139424) derivatives have been optimized as selective Janus Kinase 2 (JAK2) inhibitors, with compounds like 16m-(R) showing an IC50 of 3 nM. nih.gov The pyridine-thiazole structure is also noted for its potential in inhibiting phosphoinositide 3-kinase (PI3K), another key enzyme in cell growth and survival pathways.
Enzyme Inhibitors for Metabolic and Infectious Diseases: The versatility of the scaffold extends to other therapeutic areas. Imidazopyridine-based thiazole (B1198619) derivatives have been synthesized and evaluated as potential antidiabetic agents by targeting the α-glucosidase enzyme. nih.gov In the realm of infectious diseases, compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold have shown promising in vitro activity against Mycobacterium tuberculosis and the Plasmodium falciparum parasite, which causes malaria. nih.gov
Thioesterase Inhibitors: In agricultural science, thiazolo[4,5-b]pyridine (B1357651) analogues have been identified as potent inhibitors of acyl-ACP thioesterase, an enzyme involved in fatty acid synthesis in plants. beilstein-journals.org This has led to their investigation as potential herbicides. beilstein-journals.org
The development of these compounds as chemical probes relies on structure-activity relationship (SAR) studies, where modifications to the core structure are systematically made to enhance interaction with the biological target. nih.gov
| Analogue Class | Biological Target | Application | Reference |
|---|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | Anticancer Research | acs.org |
| 2-Aminopyridine derivatives | Janus Kinase 2 (JAK2) | Inflammatory Disease & Cancer Research | nih.gov |
| Imidazopyridine-based thiazole derivatives | α-Glucosidase | Antidiabetic Research | nih.gov |
| 2-Amino-4-(2-pyridyl)thiazole derivatives | Mycobacterium tuberculosis & Plasmodium falciparum | Antimycobacterial & Antiplasmodial Research | nih.gov |
| Thiazolo[4,5-b]pyridine analogues | Acyl-ACP Thioesterase | Herbicide Development | beilstein-journals.org |
Applications in Catalysis and Process Optimization in Chemical Engineering
The synthesis of 5-(1,3-thiazol-2-yl)pyridin-2-amine analogues often involves multi-step processes where catalysis and reaction optimization are crucial for achieving viable yields and purity. In chemical engineering, the focus is on developing efficient, scalable, and cost-effective synthetic routes.
One significant challenge in synthesizing derivatives is the selective reduction of specific chemical bonds. For instance, in the preparation of 2,3-dihydro sigmaaldrich.comscispace.comthiazolo[4,5-b]pyridines, a nonmetallic catalyst, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), was evaluated to activate ammonia (B1221849) borane (B79455) for the reductive hydrogenation of the C=N bond within the thiazole ring. beilstein-journals.org This catalytic system was part of an optimization effort to improve the yield of the desired product, which was initially low when using uncatalyzed or other hydride reagents. beilstein-journals.org
Utilization in Analytical Chemistry as Reference Standards or Reagents
In analytical chemistry, well-characterized, high-purity compounds are essential as reference standards for the accurate identification and quantification of substances. Several analogues of 5-(1,3-thiazol-2-yl)pyridin-2-amine are commercially available for this purpose, particularly for pharmaceutical and research applications. sigmaaldrich.comscbt.commdpi.com
These compounds are sold by chemical suppliers with a specified purity and are often accompanied by a Certificate of Analysis (CoA). sigmaaldrich.comscbt.com The CoA provides lot-specific data on the identity and purity of the compound, as determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This documentation is critical for ensuring the reliability and reproducibility of experimental results in quality control laboratories and research settings. For example, compounds like 5-(pyridin-3-yl)-1,3-thiazol-2-amine and 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (B1295954) are designated for research use and serve as benchmarks in the development of new analytical methods. sigmaaldrich.comscbt.com
| Compound Name | CAS Number | Primary Use | Reference |
|---|---|---|---|
| 5-(Pyridin-3-yl)-1,3-thiazol-2-amine | 372096-52-1 | Research, Reference Standard | sigmaaldrich.com |
| 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine | N/A | Proteomics Research | scbt.com |
| 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | 1215073-56-5 | Pharmaceutical Testing, Reference Standard | mdpi.com |
| 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | 68787-52-0 | Heterocyclic Building Block | bldpharm.com |
Investigations as Corrosion Inhibitors in Material Science
In material science, the prevention of corrosion is a major field of study. Thiazole and pyridine (B92270) derivatives have been extensively investigated as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments commonly found in industrial processes like acid pickling. scispace.comnih.govresearchgate.net The efficacy of these organic compounds stems from their molecular structure, which includes heteroatoms (nitrogen and sulfur) with lone pairs of electrons and aromatic π-systems. scispace.com
These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion. nih.govaspur.rs The mechanism often involves both physical (electrostatic) and chemical (coordinative bonding) adsorption, and the inhibitors can act as mixed-type, affecting both anodic metal dissolution and cathodic hydrogen evolution reactions. nih.govmdpi.com
Several studies have highlighted the performance of specific analogues:
4-(Pyridin-4-yl)thiazol-2-amine (PTA): This compound was synthesized and evaluated as an eco-friendly corrosion inhibitor for mild steel in 1 M HCl. It demonstrated high effectiveness, reaching a maximum inhibition efficiency of 96.06% at a low concentration of 0.2 mM. nih.govrsc.org
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT): This novel thiazole derivative was found to be a potent inhibitor for mild steel in HCl, achieving an inhibition efficiency of 95.35%. nih.gov
Thiazole-based Pyridine Hydrazides: A series of three related compounds, including 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-2-ylmethylene-hydrazide, were shown to be effective inhibitors, with their performance directly related to concentration and inversely to temperature. researchgate.net
The research indicates that the combination of the thiazole and pyridine rings in a single molecule creates a synergistic effect, enhancing the adsorption and protective properties of the compound. nih.gov
| Inhibitor Compound | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibitor Type | Reference |
|---|---|---|---|---|
| 4-(Pyridin-4-yl)thiazol-2-amine (PTA) | 1 M HCl | 96.06 | Mixed-type | nih.govrsc.org |
| 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT) | HCl | 95.35 | Mixed (Chemi- and Physisorption) | nih.gov |
| Thiazole based pyridine hydrazides | 0.5 M HCl | Not specified | Mixed-type (predominantly anodic) | researchgate.net |
| 2-Amino-5-(aryl)-1,3,4-thiadiazole derivatives | 0.50 M H₂SO₄ | Not specified | Mixed-type | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
